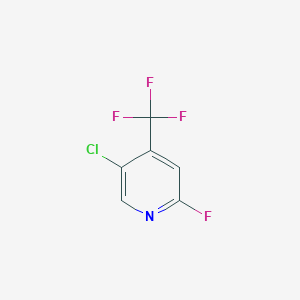

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

Description

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by substituents at the 2-, 4-, and 5-positions of the pyridine ring. The presence of chlorine (Cl), fluorine (F), and trifluoromethyl (CF₃) groups imparts unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while fluorine improves electronegativity and binding affinity in target interactions .

Properties

IUPAC Name |

5-chloro-2-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBJELZAIFTMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloro-5-fluoropyridine with trifluoromethylating agents such as trifluoromethyl zinc chloride under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination and fluorination of pyridine at high temperatures (>300°C) using transition metal-based catalysts like iron fluoride .

Industrial Production Methods: Industrial production of this compound often employs large-scale continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the functional groups attached to the pyridine ring.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound acts as a halogenated pyridine derivative in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

Major Products Formed:

Aminopyridines: Through amination reactions.

Tetramethylbiphenyls: Via regioselective preparation through aerobic oxidative coupling.

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is primarily used as a building block in the synthesis of complex fluorinated compounds. These compounds are essential in materials science due to their enhanced stability and unique electronic properties. The introduction of fluorine atoms often leads to improved performance in various applications, including catalysis and polymer science.

Pharmaceutical Applications

Intermediate in Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Fluorinated compounds are known to exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development. For instance, derivatives of this pyridine compound have been explored for their potential anticancer properties .

Agrochemical Applications

Herbicide and Pesticide Development

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is utilized in the production of agrochemicals, particularly herbicides and pesticides. Its chemical structure enhances the efficacy and stability of active ingredients, making it a vital component in the formulation of effective agricultural products .

Antimicrobial and Anticancer Properties

Research has demonstrated that this compound exhibits notable biological activities:

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Active against specific bacterial strains | |

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various trifluoromethylpyridine derivatives, including 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, on A549 lung cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research into the structure-activity relationships of pyridine derivatives revealed that compounds with similar structures exhibited promising anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin .

Environmental Impact

Sustainability Considerations

The synthesis and application of fluorinated compounds like 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine must consider environmental impacts. Efforts are being made to develop greener synthesis methods that minimize waste and reduce hazardous byproducts during production .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine varies depending on its application. In pharmaceuticals, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of fluorine and chlorine atoms enhances its binding affinity and selectivity . In agrochemicals, it disrupts the biological processes of pests, leading to their elimination .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogues:

4-Chloro-5-fluoro-2-methylpyridine ()

- Structure : 4-Cl, 5-F, 2-CH₃.

- Key Differences : Replaces CF₃ with a methyl (CH₃) group at position 4.

- Impact : The methyl group is electron-donating, reducing the ring’s electron deficiency compared to CF₃. This lowers stability in harsh chemical environments and reduces lipophilicity, limiting its use in pesticidal applications .

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine ()

- Structure : 3-Br, 2-Cl, 5-CF₃.

- Key Differences : Bromine at position 3 introduces steric bulk and alters electronic distribution.

- Impact: Bromine’s polarizability enhances electrophilic substitution reactivity, making it suitable for cross-coupling reactions in industrial synthesis.

5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid ()

- Structure : 5-Cl, 4-CF₃, 2-COOH.

- Key Differences : A carboxylic acid group at position 2 increases polarity.

- Impact : Enhanced solubility in aqueous media makes this compound a candidate for pharmaceutical intermediates, whereas the target compound’s lack of a polar group favors agrochemical applications .

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine ()

- Structure : 2-Cl, 4-I, 5-CF₃.

- Key Differences : Iodo substituent at position 4 instead of fluoro.

- Its lower electronegativity compared to fluorine may reduce electronic withdrawal effects .

Physicochemical Properties

A comparative table of key properties:

| Compound Name | Molecular Weight | Boiling Point (°C) | LogP | Key Applications |

|---|---|---|---|---|

| 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine | 215.55 | ~180–200 (est.) | 2.8 | Agrochemical intermediates, pharmaceuticals |

| 4-Chloro-5-fluoro-2-methylpyridine | 159.58 | ~160–170 | 1.5 | Organic synthesis intermediate |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 280.42 | ~220–240 | 3.2 | Cross-coupling reactions |

| 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | 239.56 | >300 (decomposes) | 1.2 | Drug discovery |

Notes:

- The target compound’s higher LogP (2.8) reflects greater lipophilicity, favoring membrane permeability in pesticidal formulations.

- Carboxylic acid derivatives exhibit lower LogP due to ionization in aqueous environments .

Agrochemicals

The trifluoromethylpyridine (TFMP) scaffold is a hallmark of modern insecticides. For example, pyridalyl (), a TFMP derivative, leverages fluorine and CF₃ groups for enhanced pest control. Similarly, the target compound’s CF₃ and fluorine substituents likely improve binding to insect nicotinic acetylcholine receptors, offering resistance management advantages over non-fluorinated analogues .

Pharmaceuticals

Compounds like 5-chloro-2-(4-(trifluoromethyl)phenyl)pyridine () demonstrate the role of trifluoromethyl groups in improving metabolic stability. The target compound’s fluorine at position 2 may further reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated derivatives .

Biological Activity

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a member of the pyridine family, characterized by its unique trifluoromethyl group which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry and agrochemicals, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is CClFN, with a molecular weight of approximately 169.56 g/mol. The presence of multiple electronegative atoms (chlorine and fluorine) enhances its reactivity and binding affinity to biological targets.

The biological activity of 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is primarily attributed to its interactions with various enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes and enhancing its binding efficiency to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed enhanced activity against various bacterial strains compared to their non-fluorinated counterparts.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine | E. coli | 18 |

| 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine | S. aureus | 20 |

Case Studies

- Pest Control Applications : The compound has been explored for use in agrochemicals due to its superior insecticidal properties when compared to traditional compounds. For instance, a derivative containing the trifluoromethyl group was found to be more effective against lepidopterous pests than non-fluorinated analogs .

- Pharmaceutical Development : In medicinal chemistry, derivatives of this compound have shown promise in inhibiting specific cancer cell lines. For example, a related pyridine derivative demonstrated cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range .

Research Findings

Recent studies highlight the importance of trifluoromethyl groups in enhancing the biological efficacy of pyridine derivatives:

- Anticancer Activity : A series of studies have shown that trifluoromethylpyridine derivatives can significantly inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Agrochemical Efficacy : Trifluoromethyl-substituted pyridines have been successfully used in developing new pesticides that show higher efficacy against resistant pest populations compared to existing treatments .

Q & A

Basic: What are the common synthetic routes for preparing 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis of substituted pyridines typically employs nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . For halogen-rich derivatives like 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, SNAr is preferred due to its metal-free protocol, cost-effectiveness, and compatibility with electron-deficient aromatic systems . Key factors include:

- Electrophilic activation : Use of strong electron-withdrawing groups (e.g., trifluoromethyl) enhances reactivity at specific positions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity.

- Temperature control : Elevated temperatures (~100–150°C) accelerate SNAr but may promote side reactions.

Yield optimization often requires iterative adjustment of these parameters using design-of-experiment (DoE) methodologies .

Advanced: How can regioselectivity challenges in synthesizing polysubstituted pyridines be addressed?

Regioselectivity in polysubstituted pyridines is influenced by electronic and steric effects . For example, the trifluoromethyl group at C4 directs nucleophilic attack to C2 or C6 via resonance and inductive effects. Advanced strategies include:

- Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

- Protecting groups : Temporary blocking of reactive positions (e.g., using silyl ethers) to direct substitution .

- Radical-mediated pathways : Metal-free borylative cyclization or radical coupling to bypass traditional substitution limitations .

Basic: What analytical techniques are most reliable for characterizing 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine?

- NMR spectroscopy : NMR is critical for resolving fluorine environments, while NMR identifies trifluoromethyl and chloro/fluoro substituents .

- GC-MS : Derivatization with silylation agents (e.g., BSTFA/pyridine) improves volatility for accurate mass analysis .

- X-ray crystallography : Resolves steric effects of bulky substituents and confirms regiochemistry .

Advanced: How do substitution patterns influence biological activity, such as CYP1B1 inhibition?

Substituent position and electronic properties significantly modulate CYP1B1 inhibition. For example:

- C2-substituted pyridines exhibit stronger inhibition than C3/C4 analogs due to better alignment with the enzyme’s hydrophobic pocket .

- Electron-withdrawing groups (e.g., -CF) enhance binding affinity by stabilizing charge-transfer interactions with heme iron .

Methodological validation involves docking studies (e.g., using AutoDock or Chimera) and in vitro EROD assays to correlate structural features with IC values .

Basic: What are the primary applications of this compound in corrosion inhibition?

Pyridine derivatives act as adsorption-type inhibitors for carbon steel in acidic environments. The trifluoromethyl group enhances hydrophobicity, forming a protective film on metal surfaces. Key metrics include:

- Inhibition efficiency : Evaluated via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization .

- Synergistic effects : Combined use with azole derivatives improves performance in 0.5 M HSO .

Advanced: How can contradictions in reported inhibitory efficiencies be resolved?

Discrepancies often arise from experimental variables (e.g., concentration, temperature) or surface heterogeneity . Resolving these requires:

-

Replicated analysis : Independent validation across labs using standardized protocols .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Surface characterization : SEM/EDS to assess inhibitor adsorption uniformity .

-

Computational validation : Molecular dynamics simulations to model inhibitor-metal interactions under varying conditions .

Basic: What green chemistry principles apply to its synthesis?

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Catalyst-free routes : Prioritize SNAr over Pd-catalyzed cross-coupling to avoid metal waste .

- Atom economy : Optimize stoichiometry to minimize byproducts .

Advanced: How can radical-based methodologies improve functionalization?

Pyridine-boryl radical intermediates enable metal-free C–H functionalization at C4. Key steps:

- Borylative cyclization : Using BCl to generate radicals that add to alkynes .

- Mechanistic validation : Combined DFT and EPR studies to track radical pathways .

Basic: What in silico tools predict ADME properties for pyridine derivatives?

- SwissADME : Estimates bioavailability, LogP, and metabolic stability.

- CYP450 docking : Predicts interactions with CYP1B1/3A4 using Glide or GOLD .

Advanced: How to design SAR studies for trifluoromethylpyridine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.